Cas no 114829-07-1 (2,2-difluoro-1-(4-methoxyphenyl)ethan-1-one)
2,2-Difluoro-1-(4-methoxyphenyl)ethan-1-one is a fluorinated aromatic ketone with notable reactivity due to the presence of difluoromethyl and methoxy substituents. The electron-withdrawing difluoro group enhances its utility as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty materials. The methoxy group contributes to its solubility and stability, facilitating controlled reactions. This compound is valued for its ability to introduce fluorinated motifs into target molecules, improving their metabolic stability and bioavailability. Its well-defined structure and functional group compatibility make it a versatile building block in medicinal chemistry and material science applications.
114829-07-1 structure
Product Name:2,2-difluoro-1-(4-methoxyphenyl)ethan-1-one
CAS No:114829-07-1
MF:C9H8F2O2
MW:186.155429840088
MDL:MFCD13172721
CID:130493
PubChem ID:11593558
Update Time:2025-05-27
2,2-difluoro-1-(4-methoxyphenyl)ethan-1-one Chemical and Physical Properties
Names and Identifiers
-
- Ethanone,2,2-difluoro-1-(4-methoxyphenyl)-
- Ethanone, 2,2-difluoro-1-(4-methoxyphenyl)- (9CI)
- 2,2-DIFLUORO-1-(4-METHOXYPHENYL)ETHANONE
- 2,2-difluoro-1-(4-methoxyphenyl)ethan-1-one
- 114829-07-1
- SCHEMBL8860052
- EN300-328749
- 2,2-DIFLUORO-1-(4-METHOXYPHENYL)-ETHANONE
- DTXSID30469106
- 2,2-Difluoro-1-(4-methoxy-phenyl)-ethanone
- MEHGSTAWEFSOKW-UHFFFAOYSA-N
-
- MDL: MFCD13172721
- Inchi: 1S/C9H8F2O2/c1-13-7-4-2-6(3-5-7)8(12)9(10)11/h2-5,9H,1H3
- InChI Key: MEHGSTAWEFSOKW-UHFFFAOYSA-N
- SMILES: FC(C(C1C=CC(=CC=1)OC)=O)F
Computed Properties
- Exact Mass: 186.04924
- Monoisotopic Mass: 186.04923582g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 175
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 26.3Ų
Experimental Properties
- PSA: 26.3
2,2-difluoro-1-(4-methoxyphenyl)ethan-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019124602-1g |
2,2-Difluoro-1-(4-methoxyphenyl)ethanone |
114829-07-1 | 95% | 1g |
$573.24 | 2023-09-04 | |
| Enamine | EN300-328749-1g |
2,2-difluoro-1-(4-methoxyphenyl)ethan-1-one |
114829-07-1 | 1g |
$628.0 | 2023-09-04 | ||
| Enamine | EN300-328749-5g |
2,2-difluoro-1-(4-methoxyphenyl)ethan-1-one |
114829-07-1 | 5g |
$1821.0 | 2023-09-04 | ||
| Enamine | EN300-328749-10g |
2,2-difluoro-1-(4-methoxyphenyl)ethan-1-one |
114829-07-1 | 10g |
$2701.0 | 2023-09-04 | ||
| Enamine | EN300-328749-0.05g |
2,2-difluoro-1-(4-methoxyphenyl)ethan-1-one |
114829-07-1 | 0.05g |
$528.0 | 2023-09-04 | ||
| Enamine | EN300-328749-0.1g |
2,2-difluoro-1-(4-methoxyphenyl)ethan-1-one |
114829-07-1 | 0.1g |
$553.0 | 2023-09-04 | ||
| Enamine | EN300-328749-0.25g |
2,2-difluoro-1-(4-methoxyphenyl)ethan-1-one |
114829-07-1 | 0.25g |
$579.0 | 2023-09-04 | ||
| Enamine | EN300-328749-0.5g |
2,2-difluoro-1-(4-methoxyphenyl)ethan-1-one |
114829-07-1 | 0.5g |
$603.0 | 2023-09-04 | ||
| Enamine | EN300-328749-1.0g |
2,2-difluoro-1-(4-methoxyphenyl)ethan-1-one |
114829-07-1 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-328749-2.5g |
2,2-difluoro-1-(4-methoxyphenyl)ethan-1-one |
114829-07-1 | 2.5g |
$1230.0 | 2023-09-04 |
2,2-difluoro-1-(4-methoxyphenyl)ethan-1-one Related Literature
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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